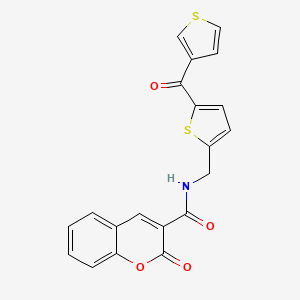

2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO4S2/c22-18(13-7-8-26-11-13)17-6-5-14(27-17)10-21-19(23)15-9-12-3-1-2-4-16(12)25-20(15)24/h1-9,11H,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRNOQKXYRHONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family, characterized by its unique structural features that include a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2H-chromene-3-carboxamide is C₁₉H₁₅N₁O₄S₂, with a molecular weight of approximately 385.45 g/mol. The compound features a chromene core with an oxo group and a carboxamide functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅N₁O₄S₂ |

| Molecular Weight | 385.45 g/mol |

| Structure | Chromene with thiophene |

The biological activity of 2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2H-chromene-3-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene rings enhance the compound's ability to engage in π-stacking interactions and hydrogen bonding, which are essential for binding to biological macromolecules.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its potential anti-inflammatory and anticancer effects.

- Receptor Modulation : Interaction with cellular receptors may lead to alterations in signaling pathways associated with cell growth and apoptosis.

Biological Activities

Research studies have identified several biological activities associated with this compound:

Anticancer Activity

Studies indicate that derivatives of chromenes exhibit significant anticancer properties. For instance, the compound has been found to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The presence of the thiophene moiety enhances the compound's antimicrobial activity against a range of pathogens. Research has demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It appears to reduce the production of pro-inflammatory cytokines in vitro.

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of a related chromene derivative, revealing that it significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

- Antimicrobial Activity Assessment : Research conducted by Pharmaceutical Biology assessed the antimicrobial efficacy of thiophene-containing compounds, including this chromene derivative, demonstrating notable inhibition against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Selected Coumarin Carboxamides

Key Observations :

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide lacks sulfur atoms but shows increased lipophilicity, favoring blood-brain barrier penetration .

- The 4-oxo chromene isomer (Table 1, Row 5) has a different electron distribution, which may reduce stability under basic conditions compared to the 2-oxo configuration .

Computational and Crystallographic Data

- DFT Analysis : The Colle-Salvetti correlation-energy formula () and hybrid functionals () predict the target compound’s stability, with exact-exchange terms critical for accurate thermochemical modeling .

- Crystallography : Tools like SHELX and WinGX () enable precise determination of dihedral angles (e.g., 13.53° between benzene and thiophene rings in N-(2-nitrophenyl)thiophene-2-carboxamide) , aiding in conformational comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.